molecular formula C26H25N3O3 B14943337 1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione

1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione

Cat. No.: B14943337
M. Wt: 427.5 g/mol
InChI Key: JNHADTJUPUDAGI-UHFFFAOYSA-N
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Description

1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione is a complex organic compound characterized by its unique spiro structure. This compound is part of the indole and pyrroloindolizine family, which are known for their diverse pharmacological properties and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione involves multiple steps, starting with the preparation of the indole and pyrroloindolizine precursors. The synthetic route typically includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine with ketones or aldehydes.

    Spirocyclization: The indole core undergoes spirocyclization with a suitable pyrroloindolizine precursor under specific conditions, often involving Lewis acids or other catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione can be compared with other similar compounds, such as:

The uniqueness of 1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione lies in its spirocyclic structure, which imparts specific steric and electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-phenyl-1'-prop-2-enylspiro[6,7,8,9,9a,9b-hexahydro-3aH-pyrrolo[3,4-a]indolizine-4,3'-indole]-1,2',3-trione

InChI

InChI=1S/C26H25N3O3/c1-2-15-27-19-13-7-6-12-18(19)26(25(27)32)22-21(20-14-8-9-16-28(20)26)23(30)29(24(22)31)17-10-4-3-5-11-17/h2-7,10-13,20-22H,1,8-9,14-16H2

InChI Key

JNHADTJUPUDAGI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C4C(C5N3CCCC5)C(=O)N(C4=O)C6=CC=CC=C6

Origin of Product

United States

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